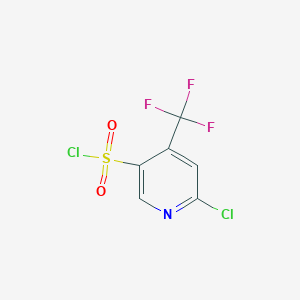

6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Scientific Research Applications

Synthesis of Fluorinated Polymers

A study by Liu et al. (2013) focused on the synthesis and properties of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. The research highlighted the use of a diamine containing pyridine and trifluoromethylphenyl groups in the preparation of fluorinated polyamides. These polymers exhibited high thermal stability, transparency, and mechanical strength, making them suitable for advanced material applications (Liu et al., 2013).

Environmental Impact Studies

Ruan et al. (2015) identified novel polyfluorinated ether sulfonates, including a chlorinated variant, as alternatives to perfluorooctanesulfonate (PFOS) in municipal sewage sludge in China. The study shed light on the environmental distribution and potential impact of these compounds, providing crucial data for assessing ecological risks associated with their use (Ruan et al., 2015).

Catalytic Applications

Moosavi-Zare et al. (2013) explored the preparation, characterization, and application of ionic liquid sulfonic acid functionalized pyridinium chloride as an efficient catalyst for the solvent-free synthesis of complex organic molecules. This study illustrated the compound's role in enhancing chemical reactions, highlighting its potential in synthetic organic chemistry (Moosavi-Zare et al., 2013).

Synthesis of Heterocyclic Compounds

An et al. (2017) demonstrated the synthesis of sulfonated tetrahydropyridine derivatives through a radical reaction involving sulfonated intermediates. The research provided insights into novel methodologies for constructing heterocyclic compounds, which are essential in pharmaceutical development (An et al., 2017).

Analytical Applications

Shue and Yen (1982) discussed the use of trifluoromethanesulfonyl chloride for identifying oxygen, nitrogen, and sulfur functional groups by fluorine-19 nuclear magnetic resonance spectrometry. This study highlighted the compound's utility in analytical chemistry for structural determination and functionality analysis (Shue & Yen, 1982).

Safety and Hazards

properties

IUPAC Name |

6-chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3NO2S/c7-5-1-3(6(9,10)11)4(2-12-5)15(8,13)14/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOEGWLVHRMMXIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)S(=O)(=O)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-4-(trifluoromethyl)pyridine-3-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2688290.png)

![4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2688292.png)

![4-[(2-Chlorobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2688293.png)

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2688300.png)

![[(4,5-Dimethoxy-2-nitrophenyl)methylideneamino]thiourea](/img/structure/B2688304.png)

![hexahydro-1H-thieno[3,4-c]pyrrole hydrochloride](/img/structure/B2688307.png)

![5-bromo-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2688309.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2688310.png)